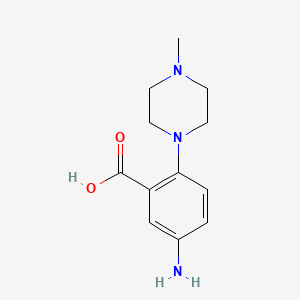

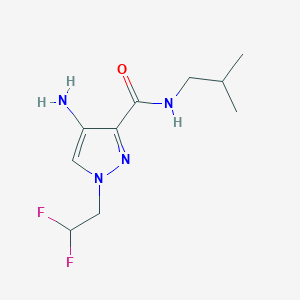

![molecular formula C30H24N2O4 B2590195 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887889-66-9](/img/structure/B2590195.png)

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds, such as the one you mentioned, are ubiquitous in nature and have been shown to have strong biological activities . They are often used as scaffolds in drug design due to their versatile and unique physicochemical properties . The chemical structure of benzofuran is composed of fused benzene and furan rings .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One such method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The structure of these compounds can guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures. Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions .科学的研究の応用

Anti-Tumor Activity

Benzofuran derivatives have demonstrated promising anti-tumor properties. Researchers have identified several compounds with potent anti-cancer effects. These derivatives interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. The specific mechanisms vary, but they often involve interactions with cellular pathways related to cell cycle regulation, angiogenesis, and metastasis .

Antibacterial Effects

Certain benzofuran derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can disrupt bacterial cell membranes, inhibit essential enzymes, and prevent bacterial replication. Researchers continue to explore their potential as novel antibiotics .

Anti-Oxidative Properties

Benzofuran compounds possess antioxidant capabilities, protecting cells from oxidative stress and free radical damage. By scavenging reactive oxygen species, they contribute to overall cellular health and may play a role in preventing age-related diseases .

Anti-Viral Potential

The discovery of a novel macrocyclic benzofuran compound with anti-hepatitis C virus (HCV) activity is particularly exciting. This compound could potentially serve as an effective therapeutic drug for HCV, a significant global health concern. Further research is needed to explore its mechanism of action and clinical applications .

Synthetic Methods and Complex Ring Construction

Recent advancements in synthetic methods have enabled the construction of complex benzofuran rings. For instance:

- Proton quantum tunneling has facilitated the creation of benzofuran rings with fewer side reactions and high yields, making them suitable for constructing intricate ring systems .

Drug Prospects and Lead Compounds

Given their biological activities, benzofuran derivatives hold promise as natural drug lead compounds. Researchers are actively exploring their potential in drug development. For example, scaffold compounds containing benzothiophene and benzofuran have been investigated as anticancer agents .

作用機序

While the specific mechanism of action for “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran derivatives have been shown to have various biological and pharmacological activities . For example, some benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumors .

将来の方向性

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing novel synthetic methodologies for benzofuran derivatives and exploring their potential as therapeutic agents .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O4/c1-2-35-24-18-16-23(17-19-24)31-30(34)28-27(25-10-6-7-11-26(25)36-28)32-29(33)22-14-12-21(13-15-22)20-8-4-3-5-9-20/h3-19H,2H2,1H3,(H,31,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYQQBVYRUMAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)

![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B2590131.png)